2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
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Overview
Description
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . It is characterized by the presence of a cyclobutyl group attached to an aminomethyl group, which is further connected to an ethan-1-ol moiety. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol typically involves the reaction of cyclobutanone with formaldehyde and ammonia to form 1-(aminomethyl)cyclobutanol. This intermediate is then reacted with ethylene oxide to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in enzymatic reactions, altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]ethanol: This compound has a similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
2-[1-(Aminomethyl)cyclopropoxy]ethan-1-ol: The cyclopropyl group in this compound provides different steric and electronic properties, affecting its reactivity.
Uniqueness
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol is unique due to its cyclobutyl group, which imparts specific steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and for developing new synthetic methodologies .
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOEMBMCKVRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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